molecular formula C17H13F2N3O2 B2785602 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034561-70-9

1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea

Número de catálogo B2785602
Número CAS: 2034561-70-9
Peso molecular: 329.307
Clave InChI: DCAXOMOELFVBAN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

Mecanismo De Acción

The mechanism of action of 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea involves the inhibition of BTK, a key enzyme in B-cell receptor signaling. BTK inhibition leads to the disruption of downstream signaling pathways, ultimately leading to the death of B-cells. This mechanism has been shown to be effective in the treatment of B-cell malignancies.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to selectively inhibit BTK, with minimal off-target effects. This selectivity has led to fewer adverse effects compared to other BTK inhibitors. Additionally, the compound has been shown to have good oral bioavailability and pharmacokinetic properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea has several advantages for lab experiments. The compound is readily available and has been synthesized in large quantities. Additionally, the compound has been extensively characterized, with its mechanism of action and pharmacokinetic properties well understood. However, one limitation of the compound is its selectivity for BTK, which may limit its use in certain experimental settings.

Direcciones Futuras

There are several future directions for research on 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea. One area of research is the development of combination therapies, where the compound is used in combination with other drugs to improve its efficacy. Additionally, further research is needed to understand the potential of the compound in the treatment of other B-cell malignancies. Finally, there is a need for further optimization of the compound's pharmacokinetic properties to improve its clinical utility.
Conclusion
This compound is a compound that has shown promising results in preclinical studies for the treatment of B-cell malignancies. The compound's selectivity for BTK and good pharmacokinetic properties make it an attractive candidate for further development. Further research is needed to fully understand the potential of the compound in the treatment of B-cell malignancies and to optimize its clinical utility.

Métodos De Síntesis

The synthesis of 1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea involves the reaction of 2,6-difluoroaniline with 6-furyl-3-pyridinemethanol in the presence of a base. The resulting intermediate is then treated with urea to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Aplicaciones Científicas De Investigación

1-(2,6-Difluorophenyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Propiedades

IUPAC Name

1-(2,6-difluorophenyl)-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c18-13-2-1-3-14(19)16(13)22-17(23)21-9-11-4-5-15(20-8-11)12-6-7-24-10-12/h1-8,10H,9H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAXOMOELFVBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CN=C(C=C2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.